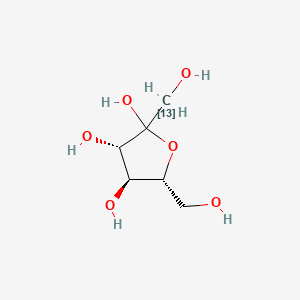
2-(Allylamino)-4-amino-5-(4-chlorobenzoyl)thiophene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Allylamino)-4-amino-5-(4-chlorobenzoyl)thiophene-3-carbonitrile is a synthetic organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allylamino)-4-amino-5-(4-chlorobenzoyl)thiophene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a dicarbonyl compound and elemental sulfur.
Introduction of the Allylamino Group: The allylamino group can be introduced via a nucleophilic substitution reaction using an allylamine and a suitable leaving group on the thiophene ring.
Addition of the Amino and Chlorobenzoyl Groups: The amino group can be added through an amination reaction, while the 4-chlorobenzoyl group can be introduced via an acylation reaction using 4-chlorobenzoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Allylamino)-4-amino-5-(4-chlorobenzoyl)thiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Allylamine, 4-chlorobenzoyl chloride, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
2-(Allylamino)-4-amino-5-(4-chlorobenzoyl)thiophene-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: It is used in the development of organic semiconductors and conductive polymers.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(Allylamino)-4-amino-5-(4-chlorobenzoyl)thiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-amino-2-(benzylamino)-5-(4-chlorobenzoyl)thiophene-3-carbonitrile
- 4-amino-2-anilino-5-(4-chlorobenzoyl)-3-thiophenecarbonitrile
Uniqueness
2-(Allylamino)-4-amino-5-(4-chlorobenzoyl)thiophene-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Propriétés
Formule moléculaire |
C15H12ClN3OS |
|---|---|
Poids moléculaire |
317.8 g/mol |
Nom IUPAC |
4-amino-5-(4-chlorobenzoyl)-2-(prop-2-enylamino)thiophene-3-carbonitrile |
InChI |
InChI=1S/C15H12ClN3OS/c1-2-7-19-15-11(8-17)12(18)14(21-15)13(20)9-3-5-10(16)6-4-9/h2-6,19H,1,7,18H2 |
Clé InChI |
QFXIYRLZZOICQF-UHFFFAOYSA-N |
SMILES canonique |
C=CCNC1=C(C(=C(S1)C(=O)C2=CC=C(C=C2)Cl)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![10,13-dimethyl-17-[(E)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12062622.png)
![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12062629.png)



